

Infrared (IR) spectrum analysis of dipropyl carbonate

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Compound of Interest

Compound Name: *Dipropyl carbonate*

Cat. No.: *B009098*

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An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of **Dipropyl Carbonate**

This guide provides a comprehensive overview of the infrared (IR) spectrum analysis of **dipropyl carbonate**, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes, presents experimental protocols for spectral acquisition, and offers a logical workflow for analysis.

Introduction

Dipropyl carbonate ($C_7H_{14}O_3$) is an organic compound of interest in various chemical and pharmaceutical applications. Infrared (IR) spectroscopy is a powerful analytical technique for its characterization, providing a unique "fingerprint" based on the vibrational frequencies of its molecular bonds. This guide elucidates the interpretation of its IR spectrum, enabling its identification and assessment of its purity.

Core Vibrational Mode Analysis

The infrared spectrum of **dipropyl carbonate** is characterized by several key absorption bands corresponding to specific molecular vibrations. The primary functional groups present are the carbonyl group (C=O), the carbonate group (O-C-O), and the propyl aliphatic chains (C-H).

The analysis of the spectrum reveals strong absorptions in the regions associated with C-H stretching, C=O stretching, and C-O stretching, which are fundamental for the identification of

the compound. Weaker bands corresponding to bending and rocking vibrations provide further structural information.

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for **dipropyl carbonate**. The assignments are based on publicly available spectral data from the NIST WebBook and PubChem, and are interpreted using established frequency correlation charts for organic carbonates.^{[1][2]}

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Intensity
~2965	C-H Asymmetric Stretch (CH ₃)	Strong
~2935	C-H Asymmetric Stretch (CH ₂)	Strong
~2875	C-H Symmetric Stretch (CH ₃)	Medium
~1740	C=O Carbonyl Stretch	Very Strong
~1465	C-H Scissoring (CH ₂) / Asymmetric Bend (CH ₃)	Medium
~1380	C-H Symmetric Bend (CH ₃)	Medium
~1260	O-C-O Asymmetric Stretch	Strong
~1000	C-O-C Asymmetric Stretch	Strong
~940	C-C Stretch	Medium
~780	CH ₂ Rocking	Medium-Weak

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality IR spectrum of **dipropyl carbonate**, which is a liquid at room temperature, can be achieved using several standard techniques. The following protocols

describe the "neat" sample analysis using salt plates and the Attenuated Total Reflectance (ATR) method.

Method 1: Neat Sample Analysis using Salt Plates

This is a traditional method for obtaining the IR spectrum of a pure liquid sample.

Materials:

- Fourier Transform Infrared (FTIR) Spectrometer
- Polished salt plates (e.g., NaCl or KBr)
- Pasteur pipette
- **Dipropyl carbonate** sample
- Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)
- Kimwipes
- Desiccator for storing salt plates

Procedure:

- Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of dry solvent and gently wiping with a Kimwipe. The plates should be handled by the edges to avoid transferring moisture and oils.
- Sample Application: Place one to two drops of the **dipropyl carbonate** sample onto the center of one salt plate using a clean Pasteur pipette.
- Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.
- Mounting: Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.
- Spectral Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the **dipropyl carbonate** sample. Typically, 16 to 32 scans are

co-added to improve the signal-to-noise ratio.

- Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent. Store the clean, dry plates in a desiccator.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a modern and convenient method that requires minimal sample preparation.

Materials:

- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Micropipette
- **Dipropyl carbonate** sample
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Soft, lint-free wipes

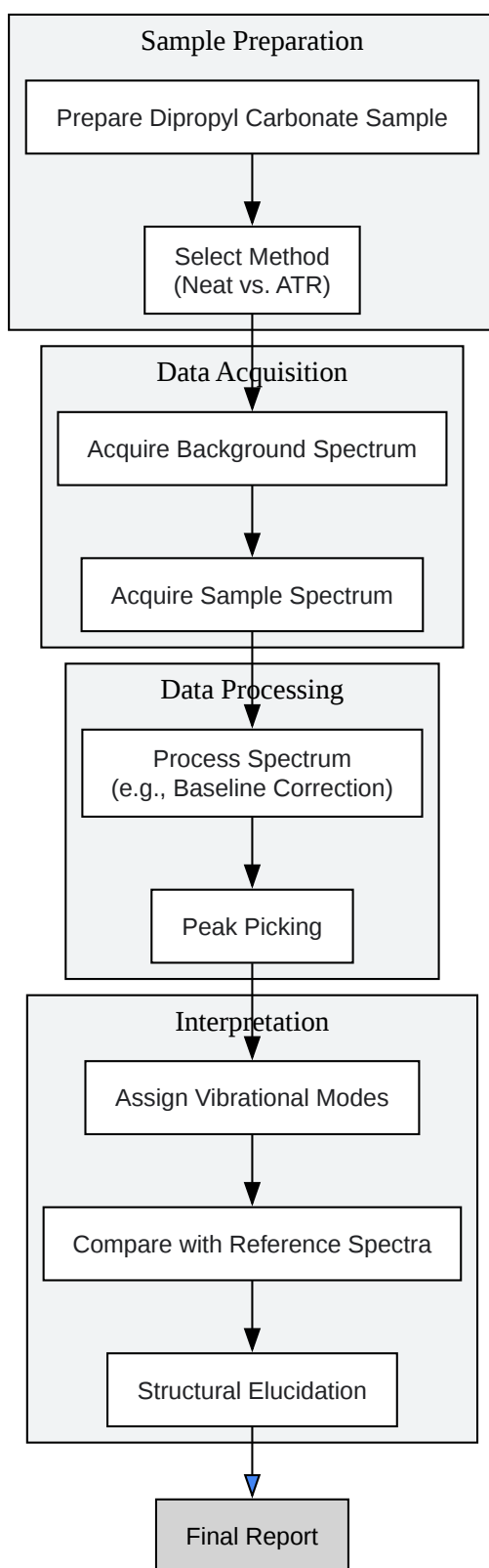
Procedure:

- Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor).
- Sample Application: Place a small drop (a few microliters) of the **dipropyl carbonate** sample directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.
- Pressure Application (if applicable): For some ATR setups, a pressure arm is used to ensure good contact between the liquid sample and the crystal. Apply gentle and consistent pressure.
- Spectral Acquisition: Acquire the IR spectrum of the sample. As with the transmission method, co-adding multiple scans will enhance the quality of the spectrum.

- **Cleaning:** After the measurement, clean the ATR crystal surface thoroughly by wiping it with a soft cloth or wipe dampened with a suitable solvent.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of an IR spectrum, from initial sample preparation to final structural elucidation.



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Phone: (601) 213-4426

Email: info@benchchem.com